4-Ethylstyrene

描述

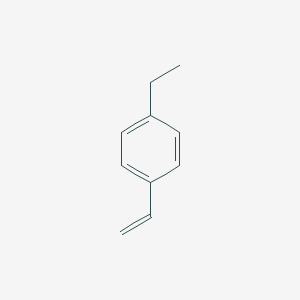

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenyl-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-3-9-5-7-10(4-2)8-6-9/h3,5-8H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFHDVDXYKOSKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55757-90-9 | |

| Record name | Poly(4-ethylstyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55757-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70188081 | |

| Record name | 4-Ethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3454-07-7 | |

| Record name | 4-Ethylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3454-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003454077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYLSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKX7MV36HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Ethylstyrene via Dehydrogenation of Diethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethylstyrene through the catalytic dehydrogenation of diethylbenzene. The document details the underlying reaction mechanisms, common catalyst systems, extensive experimental protocols, and quantitative data to support research and development in this area.

Introduction

The catalytic dehydrogenation of diethylbenzene (DEB) is a significant chemical transformation, primarily utilized in the production of divinylbenzene (B73037) (DVB), a valuable cross-linking agent.[1] this compound (4-EST), also referred to as p-ethylstyrene, is a key intermediate in this process. By carefully controlling reaction conditions, the process can be optimized to favor the formation of this compound. This guide focuses on the methodologies and critical parameters for the selective synthesis of this compound from p-diethylbenzene (p-DEB). The reaction is typically performed at high temperatures in the vapor phase over a solid catalyst, with superheated steam used as a diluent and heat source.[1][2]

Reaction Mechanism and Thermodynamics

The dehydrogenation of diethylbenzene to this compound is a reversible, endothermic reaction, meaning it requires a continuous input of energy to proceed and is favored by high temperatures.[1][3] The process involves the removal of two hydrogen atoms from one of the ethyl groups of the diethylbenzene molecule.

The primary reaction is the first step in a two-step dehydrogenation process that can ultimately lead to divinylbenzene:

Step 1: Diethylbenzene to this compound C₆H₄(C₂H₅)₂ ⇌ C₆H₄(C₂H₅)(C₂H₃) + H₂

Step 2: this compound to Divinylbenzene C₆H₄(C₂H₅)(C₂H₃) ⇌ C₆H₄(C₂H₃)₂ + H₂

To maximize the yield of this compound, it is crucial to optimize conditions to favor the first reaction while minimizing the second. This is often achieved by controlling reaction temperature, contact time, and catalyst properties.

Several side reactions can occur, leading to the formation of byproducts. These include:[1]

-

Cracking: Formation of benzene (B151609), toluene, styrene, and other smaller hydrocarbons.

-

Isomerization: Rearrangement of the ethyl and vinyl groups on the aromatic ring. The ortho-isomer of divinylbenzene, for instance, can rearrange to naphthalene.[1]

-

Coke Formation: Deposition of carbonaceous materials on the catalyst surface, which can lead to deactivation.

The use of superheated steam as a diluent helps to shift the reaction equilibrium towards the products by reducing the partial pressure of the reactants and products.[1] Steam also plays a crucial role in minimizing coke formation by gasifying carbon deposits.[1]

Catalyst Systems

The most commonly employed catalysts for the dehydrogenation of diethylbenzene are based on iron oxide, often promoted with potassium and supported on a high-surface-area material like alumina (B75360) (Al₂O₃).[1][4]

-

Active Metal: Iron oxide (Fe₂O₃) is the primary active component.

-

Promoters: Potassium (K) is a critical promoter that enhances the catalyst's activity and stability.[1][5] It is believed to facilitate the removal of coke and maintain the iron in its active oxidation state.[5] Other promoters, such as cerium (Ce) and molybdenum (Mo), can also be included to improve performance.[6]

-

Support: Alumina (Al₂O₃) is a common support material, providing a high surface area for the dispersion of the active metal and promoter.

The preparation of these catalysts typically involves impregnation of the support with aqueous solutions of the metal salts (e.g., iron nitrate (B79036), potassium carbonate), followed by drying and high-temperature calcination.[1]

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis of this compound via the dehydrogenation of diethylbenzene. These protocols are synthesized from various studies on diethylbenzene and ethylbenzene (B125841) dehydrogenation.

Catalyst Preparation (Fe₂O₃-K₂O/Al₂O₃)

A typical procedure for preparing a potassium-promoted iron oxide catalyst on an alumina support is as follows:[1]

-

Support Preparation: Commercial γ-Al₂O₃ is used as the support material.

-

Impregnation: An aqueous solution containing the desired amounts of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and potassium carbonate (K₂CO₃) is prepared.

-

Slurry Impregnation: The alumina support is added to the solution to form a slurry. The slurry is agitated for an extended period (e.g., 24 hours) to ensure uniform impregnation.

-

Drying: The impregnated support is dried in an oven at approximately 120°C for several hours (e.g., 4 hours) to remove water.

-

Calcination: The dried material is then calcined in air at a high temperature (e.g., 600°C) for several hours (e.g., 4 hours) to decompose the precursors and form the final catalyst.

Experimental Setup

The dehydrogenation is typically carried out in a fixed-bed continuous flow reactor system. A schematic of a typical setup is shown below.[7]

-

Reactor: A stainless steel tube reactor is commonly used, placed within a furnace to maintain the reaction temperature.[7]

-

Feed System: Two separate pumps are used to deliver the liquid feeds, diethylbenzene and water, to an evaporator.[7]

-

Gas Delivery: A mass flow controller is used to supply an inert carrier gas, such as nitrogen.

-

Condensation and Collection: The reactor effluent is passed through a condenser to separate the liquid products from the gaseous products. The liquid product, containing unreacted diethylbenzene, this compound, divinylbenzene, and other byproducts, is collected for analysis.

General Experimental Procedure

-

Catalyst Loading: A known quantity of the prepared catalyst is loaded into the reactor, forming a fixed bed.

-

System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove air.

-

Heating: The reactor is heated to the desired reaction temperature under the inert gas flow.

-

Reaction Initiation: Once the desired temperature is reached, the flows of diethylbenzene and water are initiated at the desired ratio. The liquids are vaporized and mixed with the inert gas before entering the reactor.

-

Product Collection: The reaction is allowed to proceed for a set period, and the liquid products are collected in a cooled trap.

-

Product Analysis: The collected liquid product is analyzed to determine its composition. Gas chromatography (GC) is the standard analytical technique for this purpose, allowing for the quantification of diethylbenzene, this compound, divinylbenzene, and various byproducts.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the dehydrogenation of p-diethylbenzene. These results highlight the influence of key reaction parameters on conversion and product selectivity.

Table 1: Effect of Reaction Temperature on p-DEB Dehydrogenation

| Reaction Temperature (°C) | p-DEB Conversion (%) | Yield of 4-EST (%) | Yield of p-DVB (%) | Yield of Other Products (%) | Reference |

| 600 | 28 | 20 | 2 | 6 | [1] |

| 650 | 32 | 21 | 4 | 7 | [1] |

| 700 | 37 | 21 | 5 | 11 | [1] |

Conditions: Catalyst: Fe₂O₃/Al₂O₃, p-DEB/water flow = 20/90 mL/hr, Pressure = 1 atm.[1]

Table 2: Effect of Potassium Promoter on Catalyst Performance at 700°C

| Catalyst | p-DEB Conversion (%) | Yield of 4-EST (%) | Yield of p-DVB (%) | Yield of Other Products (%) | Reference |

| Fe₂O₃/Al₂O₃ | 36 | 21 | 5 | 9 | [1] |

| Fe₂O₃-K₂O/Al₂O₃ | 42 | 17 | 7 | 18 | [1] |

Conditions: p-DEB/water flow = 20/90 mL/hr, Pressure = 1 atm.[1]

Table 3: Effect of Water to p-DEB Flow Rate at 700°C

| Water Flow Rate (mL/h) | p-DEB Conversion (%) | Yield of 4-EST (%) | Yield of p-DVB (%) | Yield of Other Products (%) | Reference |

| 90 | 42 | 17 | 6 | 17 | [1] |

| 110 | 78 | 24 | 25 | 30 | [1] |

Conditions: Catalyst: Fe₂O₃-K₂O/Al₂O₃, p-DEB flow rate = 20 mL/hr, Pressure = 1 atm.[1]

Table 4: Performance Data from a Patented Catalyst System

| Reaction Temperature (°C) | Pressure | Diethylbenzene Conversion (%) | Ethylstyrene Selectivity (%) | Divinylbenzene Selectivity (%) | Reference |

| 620 | 50 KPa | 80.6 | 34.7 | 52.1 | [6] |

| 640 | Normal | 80.6 | 34.3 | 52.3 | [6] |

Conditions: Catalyst: Fe-K-Ce-Mo based system.[6]

Visualizations

Reaction Pathway

Caption: Reaction pathway for the dehydrogenation of diethylbenzene.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound via the dehydrogenation of diethylbenzene is a well-established, albeit complex, process. The yield and selectivity towards this compound are highly dependent on the catalyst system and reaction conditions. Iron-based catalysts promoted with potassium are the industry standard, offering good activity and stability. The data indicates that lower temperatures and careful control of the steam-to-diethylbenzene ratio can favor the formation of this compound over further dehydrogenation to divinylbenzene. This guide provides a foundational understanding and practical protocols for researchers and professionals working on the synthesis of this compound and related compounds. Further research into novel catalyst formulations and process optimization can lead to even more efficient and selective production of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN1915941A - Method for producing diethylbenzene through dehydrogenation of diethyl benzene - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Friedel-Crafts alkylation for 4-Ethylstyrene synthesis

An In-depth Technical Guide to the Synthesis of 4-Ethylstyrene via Friedel-Crafts Chemistry

Introduction

This compound, also known as 1-ethenyl-4-ethylbenzene, is an aromatic hydrocarbon of significant interest in polymer science and organic synthesis.[1] Its structure, featuring both a vinyl and an ethyl group on a benzene (B151609) ring, allows it to serve as a versatile monomer for the production of specialized polymers and as a building block in the synthesis of more complex molecules. The industrial production of substituted styrenes is a multi-step process that often leverages classic organic reactions.

This technical guide provides a detailed overview of a primary synthetic route to this compound, beginning with the foundational Friedel-Crafts alkylation of benzene. The guide is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth experimental protocols, mechanistic details, and quantitative data for the key transformations. The synthesis is presented as a logical sequence of reactions, with each step optimized to ensure high yield and regioselectivity, culminating in the target molecule.

Overall Synthetic Pathway

The synthesis of this compound from benzene is a multi-step process where an initial Friedel-Crafts reaction creates the ethylbenzene (B125841) backbone. This is followed by the introduction of a two-carbon chain that is subsequently converted into the vinyl group. This strategic approach is necessary to control the position of the substituents on the aromatic ring and to avoid undesirable side reactions like polymerization that could occur if styrene (B11656) were directly alkylated.

Caption: Overall workflow for the synthesis of this compound from Benzene.

Step 1: Friedel-Crafts Alkylation of Benzene to Produce Ethylbenzene

The foundational step in this synthesis is the alkylation of benzene with ethylene (B1197577) to form ethylbenzene. This is a classic example of a Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds on an aromatic ring.[2] The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), often with a promoter like hydrogen chloride (HCl).[3][4]

Reaction Mechanism

The reaction proceeds through the formation of a highly reactive electrophile, a carbocation, which then attacks the electron-rich benzene ring.

-

Formation of the Electrophile: Ethylene reacts with the acid catalyst (HCl and AlCl₃) to generate an ethyl carbocation (CH₃CH₂⁺). The Lewis acid, AlCl₃, assists in abstracting the chloride ion from the intermediate chloroethane, preventing its reaction with the carbocation and forming the AlCl₄⁻ counter-ion.[3][4]

-

Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the ethyl carbocation. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]

-

Deprotonation: The AlCl₄⁻ ion removes a proton from the carbon atom bearing the ethyl group, restoring the aromaticity of the ring. This step regenerates the AlCl₃ and HCl catalysts and yields the final product, ethylbenzene.[3]

Caption: Mechanism of Friedel-Crafts alkylation of benzene with ethylene.

Experimental Protocol: Liquid-Phase Alkylation

This protocol is representative of a lab-scale synthesis of ethylbenzene. Industrial processes often operate in the vapor phase or under high pressure.[7][8]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube. The entire apparatus must be dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Charging: Charge the flask with anhydrous benzene (in excess to minimize polyalkylation) and anhydrous aluminum chloride (AlCl₃).[5][7] Cool the mixture in an ice bath to control the initial exothermic reaction.

-

Reaction: Bubble dry ethylene gas through the stirred suspension. Maintain the reaction temperature between 85-95°C.[6] The reaction is typically run for several hours.

-

Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add ice-cold water to quench the reaction and decompose the aluminum chloride complex.[5]

-

Workup and Extraction: Transfer the mixture to a separatory funnel. The organic layer (containing ethylbenzene and excess benzene) is separated. Wash the organic layer sequentially with dilute HCl, sodium bicarbonate solution, and finally with water to remove any remaining catalyst and acidic impurities.[5][9]

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent like sodium sulfate.[5][9] Filter off the drying agent and remove the excess benzene solvent by distillation. The final product, ethylbenzene, is then isolated by fractional distillation.

Quantitative Data for Benzene Alkylation

| Parameter | Condition | Catalyst | Benzene:Ethylene Ratio | Yield of Ethylbenzene | Reference |

| Temperature | 110 – 135 °C | Aluminum Chloride | (8-14) : 1 | High (not specified) | [6] |

| Temperature | 323 K (50 °C) | Aluminum Chloride | 40g Benzene to 2.7g AlCl₃ | Dependent on flowrate | [7] |

| Temperature | 220 - 255 °C | Zeolite (Industrial) | Excess Benzene | High (not specified) | [10] |

| Pressure | 0.5 - 3.0 atm | Aluminum Chloride | (8-14) : 1 | High (not specified) | [6] |

| Pressure | 3.4 MPa | Zeolite (Industrial) | Excess Benzene | High (not specified) | [10] |

Step 2: Friedel-Crafts Acylation of Ethylbenzene

To install the second side chain, a Friedel-Crafts acylation is employed rather than another alkylation. This choice is critical for two main reasons:

-

Regioselectivity: The ethyl group is an ortho-, para-directing activator. Acylation, being sterically demanding, strongly favors substitution at the less hindered para position, leading to the desired 4-ethylacetophenone.

-

Prevention of Poly-substitution: The product of acylation (a ketone) is less reactive than the starting material because the acyl group is deactivating. This prevents the addition of multiple acyl groups to the ring, a common problem in Friedel-Crafts alkylation.[2][9]

Experimental Protocol: Synthesis of 4-Ethylacetophenone

-

Apparatus Setup: In a fume hood, set up a dry, three-necked flask with a stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle the HCl gas produced).[9]

-

Reagent Charging: Place anhydrous aluminum chloride in the flask and add a solvent, such as dichloromethane (B109758) or carbon disulfide. Cool the flask in an ice bath.

-

Acylating Agent Addition: Add ethylbenzene to the cooled suspension. Then, add acetyl chloride (CH₃COCl) dropwise from the dropping funnel while stirring vigorously. Control the rate of addition to maintain a low temperature.[11]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (around 40-50°C) for 1-2 hours to complete the reaction.

-

Quenching and Workup: Cool the reaction mixture and carefully pour it over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer. Wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer with an anhydrous salt. Evaporate the solvent, and purify the resulting 4-ethylacetophenone by vacuum distillation.

Steps 3 & 4: Reduction and Dehydration to this compound

The final steps involve converting the ketone functional group of 4-ethylacetophenone into the vinyl group of this compound. This is a standard two-step transformation in organic synthesis.

Step 3: Reduction to 1-(4-ethylphenyl)ethanol (B2532589)

The ketone is reduced to a secondary alcohol. A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

-

Protocol: Dissolve 4-ethylacetophenone in methanol and cool the solution in an ice bath. Add sodium borohydride in small portions. After the addition, stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction with water and extract the product with a solvent like diethyl ether. Dry and evaporate the solvent to yield 1-(4-ethylphenyl)ethanol.

Step 4: Dehydration to this compound

The secondary alcohol is dehydrated to form the alkene (the vinyl group). This is an elimination reaction typically carried out by heating the alcohol with a strong acid catalyst.

-

Protocol: Heat the 1-(4-ethylphenyl)ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is removed to drive the equilibrium towards the product. The crude this compound is then isolated and purified by vacuum distillation. A polymerization inhibitor is often added during distillation to prevent the product from polymerizing.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on the precise application of fundamental organic reactions. The pathway begins with the robust and industrially significant Friedel-Crafts alkylation to produce ethylbenzene. Subsequent Friedel-Crafts acylation provides excellent regiochemical control, directing the incoming acyl group to the desired para position and preventing over-substitution. The final conversion of the resulting ketone to a vinyl group through reduction and dehydration completes the synthesis. Each step, from the initial C-C bond formation on the aromatic ring to the final functional group manipulation, must be carefully controlled to ensure high yields and purity of the final product, a valuable monomer for advanced material applications.

References

- 1. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ugr.es [ugr.es]

- 8. Server under Maintenance. [dwsim.fossee.in]

- 9. cerritos.edu [cerritos.edu]

- 10. matec-conferences.org [matec-conferences.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 4-Ethylstyrene monomer

A Comprehensive Technical Guide to 4-Ethylstyrene Monomer

Introduction

This compound, systematically named 1-ethenyl-4-ethylbenzene, is an organic compound and a derivative of styrene.[1] With the chemical formula C₁₀H₁₂, it consists of a benzene (B151609) ring substituted with both a vinyl group (–CH=CH₂) and, at the para position, an ethyl group (–CH₂CH₃).[1][2] This dual functionality, combining an aromatic ring with a reactive vinyl group, makes this compound a versatile monomer in polymer science and a valuable intermediate in synthetic chemistry.[2] It is primarily used in the production of specialty polymers and copolymers, such as poly(this compound), which possess distinct thermal and mechanical properties compared to standard polystyrene.[1][2] This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with experimental protocols and safety information relevant to researchers and scientists.

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1][3] Its physical characteristics are crucial for handling, storage, and application in various chemical processes. The key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ | [1][2][3][4] |

| Molecular Weight | 132.20 g/mol | [1][2][4] |

| Appearance | Colorless liquid | [1][3] |

| Melting Point | -49.7 °C | [2][5][6] |

| Boiling Point | 192.3 °C (at 760 mmHg) | [2] |

| 60-61 °C (at 5 Torr) | [5] | |

| Density | 0.892 g/cm³ (at 20 °C) | [2][5] |

| Refractive Index | 1.5348 | [6] |

| Flash Point | 62.1 °C (144 °F) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | [1][2][6] |

| LogP (o/w) | 4.19 | [2][6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its vinyl group, making it highly susceptible to polymerization.

Polymerization: this compound readily undergoes polymerization, most commonly via free-radical mechanisms, to form poly(this compound).[1] This process involves three key stages: initiation, propagation, and termination. An initiator, such as a peroxide, generates free radicals that attack the vinyl group of the monomer, initiating a chain reaction.[1][7]

This monomer can also be polymerized through other methods, such as living anionic polymerization, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution.[2]

Copolymerization: this compound is frequently copolymerized with other monomers to tailor material properties. For instance, it can be copolymerized with divinylbenzene (B73037) to create cross-linked, porous polymer networks or with acrylamide (B121943) to produce functional copolymers used as flocculants.[1][2]

Other Reactions: As an aromatic compound, the benzene ring of this compound can participate in electrophilic aromatic substitution reactions, although the reactivity of the vinyl group is typically dominant.[3]

Caption: Free-radical polymerization mechanism of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound monomer.

| Technique | Characteristic Features |

| ¹³C NMR | Signals corresponding to the quaternary carbons of the aromatic ring, methine (=CH), and methylene (B1212753) (=CH₂) of the vinyl group, as well as the methylene (-CH₂-) and methyl (-CH₃) of the ethyl group.[4][8] |

| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, vinyl protons (typically showing complex splitting patterns), and aliphatic protons of the ethyl group (a quartet and a triplet).[9] |

| IR Spectroscopy | Characteristic absorption bands for C=C stretching of the vinyl group and aromatic ring, C-H stretching for both aromatic and aliphatic groups, and out-of-plane C-H bending for the para-substituted ring.[4][8] |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight of C₁₀H₁₂. Common fragmentation patterns include the loss of a methyl group (m/z = 117).[4][8] |

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Bulk Polymerization

This protocol outlines a typical method for the polymerization of this compound.

-

Monomer Purification: Wash this compound monomer with an aqueous NaOH solution to remove inhibitors (like TBC), followed by washing with deionized water until neutral. Dry the monomer over an anhydrous drying agent (e.g., MgSO₄) and then distill under reduced pressure.

-

Reaction Setup: Place the purified monomer into a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Initiator Addition: Add a free-radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the monomer. The concentration typically ranges from 0.1 to 1 mol% relative to the monomer.

-

Polymerization: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with constant stirring. The reaction time can vary from a few hours to 24 hours, depending on the desired conversion and molecular weight.

-

Isolation: After the reaction, dissolve the viscous solution in a suitable solvent (e.g., toluene (B28343) or THF). Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol, with vigorous stirring.

-

Purification and Drying: Filter the precipitated poly(this compound), wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Caption: Experimental workflow for synthesis of poly(this compound).

Protocol 2: Principles of Property Determination

-

Boiling Point: Determined by distillation. The temperature at which the liquid's vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point. For accuracy under different pressures, a nomograph is used for correction.

-

Melting Point: Measured using Differential Scanning Calorimetry (DSC). A sample is cooled until completely frozen and then heated at a constant rate. The temperature at the peak of the endothermic melting transition is the melting point.[10]

-

Density: Measured using a pycnometer (a flask with a specific, known volume). The density is calculated by measuring the weight of the pycnometer when empty, filled with water, and filled with the sample liquid.

-

Spectroscopic Analysis: Performed using NMR spectrometers, FTIR spectrophotometers, and GC-MS systems. For NMR, the sample is dissolved in a deuterated solvent. For FTIR, a thin film of the liquid is placed on a salt plate.[9][11]

Safety and Handling

This compound is a hazardous chemical and requires careful handling. The GHS classification highlights several risks.

| Hazard Class | GHS Classification | Precautionary Statement(s) |

| Flammability | H226: Flammable liquid and vapor | Keep away from heat, sparks, open flames, and hot surfaces. |

| Health Hazards | H304: May be fatal if swallowed and enters airways | Do NOT induce vomiting. Immediately call a poison center or doctor. |

| H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | |

| H319: Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes. | |

| H332: Harmful if inhaled | Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | |

| H335: May cause respiratory irritation | Use in a well-ventilated area. | |

| H361: Suspected of damaging fertility or the unborn child | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | |

| Environmental | H412: Harmful to aquatic life with long lasting effects | Avoid release to the environment. |

(Source: GHS classification data)[4]

Handling and Storage: Work under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition. The monomer is often stabilized with an inhibitor to prevent spontaneous polymerization during storage.

References

- 1. Buy this compound (EVT-312423) | 3454-07-7 [evitachem.com]

- 2. This compound CAS 3454-07-7|High-Purity Reagent [benchchem.com]

- 3. CAS 3454-07-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | 3454-07-7 [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. spectrabase.com [spectrabase.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. Mechanism of the Polymerization of Styrene and 2.3 Dihydro-4H-Pyran Catalyzed by H3PW12O40 Catalyst. – Oriental Journal of Chemistry [orientjchem.org]

- 11. lehigh.edu [lehigh.edu]

- 12. equate.com [equate.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Ethylstyrene

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-ethylstyrene. This document is intended to serve as a comprehensive resource, offering tabulated spectral data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow to support research and development activities.

Spectroscopic Data Analysis

The structural elucidation of this compound can be effectively achieved through the interpretation of its one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide unambiguous information about the electronic environment and connectivity of the atoms within the molecule.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are systematically organized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃, 300 MHz)

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| Ethyl -CH₃ | 1.24 | Triplet (t) | 7.6 | 3H |

| Ethyl -CH₂- | 2.65 | Quartet (q) | 7.6 | 2H |

| Vinylic H (geminal) | 5.21 | Doublet (d) | 10.9 | 1H |

| Vinylic H (trans) | 5.72 | Doublet (d) | 17.6 | 1H |

| Vinylic H (vicinal) | 6.70 | Doublet of doublets (dd) | 17.6, 10.9 | 1H |

| Aromatic H (meta to vinyl) | 7.15 | Doublet (d) | 8.1 | 2H |

| Aromatic H (ortho to vinyl) | 7.32 | Doublet (d) | 8.1 | 2H |

Table 2: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃, 75 MHz)

| Signal Assignment | Chemical Shift (δ) [ppm] |

| Ethyl -CH₃ | 15.7 |

| Ethyl -CH₂- | 28.7 |

| Vinylic =CH₂ | 112.9 |

| Aromatic CH (meta to vinyl) | 126.1 |

| Aromatic CH (ortho to vinyl) | 128.1 |

| Aromatic C (ipso to vinyl) | 135.2 |

| Vinylic -CH= | 136.9 |

| Aromatic C (ipso to ethyl) | 144.1 |

Experimental Protocols

The following section outlines a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a liquid analyte such as this compound.

Sample Preparation

-

Analyte Quantity: For ¹H NMR spectroscopy, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a larger quantity of 50-100 mg is typically required to compensate for the lower natural abundance of the ¹³C isotope.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, a small quantity of tetramethylsilane (B1202638) (TMS) may be added to the solution to serve as an internal standard (δ = 0.00 ppm).

-

Transfer: Carefully transfer the prepared solution into a 5 mm NMR tube.

Instrumental Analysis

-

Spectrometer: Utilize a nuclear magnetic resonance spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the NMR tube into the spectrometer's probe. The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. Subsequently, the magnetic field is shimmed to optimize its homogeneity across the sample.

-

Acquisition Parameters for ¹H NMR:

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally employed.

-

Pulse Width: A pulse angle of approximately 30-45 degrees is recommended.

-

-

Acquisition Parameters for ¹³C NMR:

-

Number of Scans (NS): A significantly higher number of scans, ranging from 1024 to 4096 or more, is necessary.

-

Relaxation Delay (D1): A longer relaxation delay of 2-5 seconds is advisable.

-

Pulse Program: A proton-decoupled pulse sequence is standardly used to produce a spectrum with singlet signals for each unique carbon atom.

-

Data Processing

-

Fourier Transformation: The acquired time-domain signal, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.

-

Spectrum Refinement: The resulting spectrum undergoes phase correction and baseline correction to ensure accurate signal representation.

-

Referencing and Integration: The chemical shift axis is calibrated against the internal standard (TMS) or the residual solvent peak. For ¹H NMR spectra, the area under each signal is integrated to determine the relative ratio of protons.

Visualizations

The following diagrams provide a visual representation of the chemical structure with NMR assignments and a generalized workflow for NMR analysis.

Caption: this compound structure with ¹H and ¹³C NMR assignments.

Caption: A logical workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Ethylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Ethylstyrene (also known as 1-ethenyl-4-ethylbenzene), a significant compound in various industrial and research applications. This document outlines the fundamental principles of its mass spectral fragmentation, presents key quantitative data, and details a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C₁₀H₁₂) is an aromatic hydrocarbon characterized by a vinyl group and an ethyl group attached to a benzene (B151609) ring.[1][2] Its analysis is crucial in environmental monitoring, industrial quality control, and as an intermediate in chemical synthesis. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for the identification and quantification of this compound. Electron ionization (EI) is a commonly employed technique that provides a reproducible fragmentation pattern, acting as a molecular fingerprint.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of ions. The most significant peaks, including the molecular ion and major fragment ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[3][4]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion Formula | Ion Identity |

| 132 | ~40% | [C₁₀H₁₂]⁺ | Molecular Ion (M⁺) |

| 117 | 100% | [C₉H₉]⁺ | Base Peak, [M-CH₃]⁺ |

| 115 | ~35% | [C₉H₇]⁺ | [M-CH₃-H₂]⁺ |

| 91 | ~15% | [C₇H₇]⁺ | Tropylium (B1234903) ion |

| 77 | ~10% | [C₆H₅]⁺ | Phenyl cation |

Relative intensities are approximate and can vary slightly between instruments.

Elucidation of the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a predictable process driven by the formation of stable carbocations. The primary fragmentation pathways are detailed below and illustrated in the accompanying diagram.

The initial event is the removal of an electron from the this compound molecule to form the molecular ion (M⁺) with a mass-to-charge ratio (m/z) of 132. The subsequent fragmentation is dominated by the cleavage of the ethyl group.

Formation of the Base Peak (m/z 117): The most abundant fragment ion in the spectrum, known as the base peak, is observed at m/z 117. This ion is formed by the loss of a methyl radical (•CH₃) from the molecular ion. This process, known as benzylic cleavage, is highly favored due to the formation of a very stable secondary benzylic carbocation. The stability of this cation is attributed to the resonance delocalization of the positive charge across the aromatic ring and the vinyl group.

Formation of the m/z 115 Ion: The ion at m/z 115 is likely formed from the base peak (m/z 117) through the loss of a neutral hydrogen molecule (H₂). This is a common fragmentation pattern observed in aromatic hydrocarbons.

Other Characteristic Fragments: The mass spectrum also shows less intense but characteristic fragments. The peak at m/z 91 corresponds to the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of alkylbenzenes.[5] The ion at m/z 77 is the phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the entire ethylvinyl side chain.

Experimental Protocols for GC-MS Analysis

The following section details a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of volatile organic compounds (VOCs), including styrene (B11656) and its derivatives.[6][7]

Sample Preparation

For the analysis of this compound in a liquid matrix (e.g., environmental water samples, reaction mixtures), a solvent extraction or headspace sampling technique is typically employed.

-

Solvent Extraction:

-

To 1 mL of the aqueous sample, add 1 mL of a water-immiscible solvent such as dichloromethane (B109758) or hexane.

-

Vortex the mixture for 1-2 minutes to ensure efficient extraction of this compound into the organic layer.

-

Allow the layers to separate.

-

Carefully transfer the organic (bottom for dichloromethane, top for hexane) layer to a 2 mL autosampler vial for GC-MS analysis.

-

-

Headspace Sampling:

-

Place 1-5 mL of the sample into a headspace vial.

-

Seal the vial and incubate it at a controlled temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

-

A heated gas-tight syringe is then used to withdraw a portion of the headspace for injection into the GC-MS.

-

Instrumentation and Parameters

A standard capillary GC-MS system is suitable for the analysis of this compound.

-

Gas Chromatograph (GC) Parameters:

-

Injection Port: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

Conclusion

The mass spectrometry analysis of this compound by GC-MS provides a robust and reliable method for its identification and quantification. The characteristic fragmentation pattern, dominated by the molecular ion at m/z 132 and the base peak at m/z 117 resulting from a stable benzylic cation, allows for unambiguous identification. The detailed experimental protocol provided in this guide serves as a strong starting point for researchers and professionals in developing and validating their own analytical methods for this compound in various matrices. A thorough understanding of its mass spectral behavior is essential for accurate data interpretation in diverse scientific and industrial settings.

References

- 1. Analysis of chlorinated styrenes in environmental samples using negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-ethenyl-4-ethyl- [webbook.nist.gov]

- 4. Benzene, 1-ethenyl-4-ethyl- [webbook.nist.gov]

- 5. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ANALYTICAL METHODS - Toxicological Profile for Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Ethylstyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Ethylstyrene, a key monomer in the production of various polymers and a compound of interest in organic synthesis. This document details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for its identification.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound (C₁₀H₁₂), a molecule comprising an ethyl group and a vinyl group attached to a benzene (B151609) ring, IR spectroscopy provides a unique "fingerprint" based on the vibrational modes of its constituent bonds.

The this compound molecule features several key structural components that give rise to characteristic absorption bands in the IR spectrum:

-

Aromatic Ring: The benzene ring exhibits characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching vibrations.

-

Vinyl Group (-CH=CH₂): This group is identifiable by its C=C stretching and =C-H stretching and bending vibrations.

-

Ethyl Group (-CH₂CH₃): The aliphatic ethyl group shows characteristic C-H stretching and bending vibrations.

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, researchers can confirm the identity and purity of this compound.

Quantitative Infrared Absorption Data for this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are based on typical frequency ranges for the respective functional groups and may vary slightly depending on the specific experimental conditions and the physical state of the sample.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | =C-H Stretch | Aromatic & Vinyl |

| 2980 - 2850 | Medium-Strong | C-H Stretch (asymmetric and symmetric) | Ethyl Group |

| 1630 - 1600 | Medium | C=C Stretch | Vinyl Group |

| 1600 - 1450 | Medium-Weak | C=C In-ring Stretch | Aromatic Ring |

| 1470 - 1440 | Medium | C-H Bend (Scissoring) | Ethyl Group (-CH₂) |

| 1385 - 1365 | Medium-Weak | C-H Bend (Symmetric) | Ethyl Group (-CH₃) |

| 1000 - 900 | Strong | =C-H Bend (Out-of-plane) | Vinyl Group |

| 900 - 675 | Strong | C-H Bend (Out-of-plane) | Aromatic Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and convenient method for analyzing liquid samples like this compound.[1] This technique requires minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

This compound sample (liquid)

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

3.2. Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean and dry.[2]

-

Record a background spectrum of the empty ATR crystal. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental background.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The typical spectral range for analysis of organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Process the spectrum as needed (e.g., baseline correction, peak picking).

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after the measurement using a lint-free wipe soaked in a suitable solvent to prevent cross-contamination.[1]

-

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification of a compound, using this compound as an example, based on its expected infrared absorption bands.

References

Free radical polymerization mechanism of 4-Ethylstyrene

An In-depth Technical Guide to the Free Radical Polymerization of 4-Ethylstyrene

Abstract

This technical guide provides a comprehensive overview of the free radical polymerization of this compound, a vinyl monomer used in the synthesis of specialized polymers. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical principles, including the detailed mechanism of initiation, propagation, and termination. Furthermore, this guide presents a standardized experimental protocol for the bulk polymerization of this compound, outlines key kinetic considerations, and summarizes relevant quantitative data to facilitate reproducible research and development. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and experimental workflow, ensuring clarity and a deeper understanding of the process.

Introduction

Polystyrene and its derivatives are ubiquitous polymers with a wide range of applications, from packaging to advanced materials in the biomedical field. Substituted styrenes, such as this compound, allow for the synthesis of polymers with tailored properties. The ethyl group in the para position of the styrene (B11656) monomer can influence the polymer's thermal and mechanical properties, such as its glass transition temperature and solubility.

Free radical polymerization is a common and versatile method for polymerizing vinyl monomers.[1] The process is characterized by a chain reaction mechanism involving free radical species.[1][2] Understanding the fundamental mechanism and kinetics of this process is critical for controlling the polymer's molecular weight, molecular weight distribution, and ultimately, its final properties. This guide details the free radical polymerization of this compound, providing the necessary technical information for its synthesis and characterization.

The Free Radical Polymerization Mechanism

The polymerization of this compound proceeds via a chain mechanism that consists of three primary stages: initiation, propagation, and termination.[1][3]

Initiation

The process begins with the generation of free radicals from an initiator molecule.[4] Typically, this is achieved through the thermal decomposition of an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5] The resulting primary radical then adds to the vinyl group of a this compound monomer, forming a new, more stable benzylic radical.[5] This new radical is the first "monomer radical" that begins the polymer chain.

The initiation stage consists of two steps:

-

Decomposition: The initiator molecule (I) homolytically cleaves to form two primary radicals (R•).[5]

-

Addition: A primary radical (R•) attacks the double bond of the this compound monomer (M) to form the monomer radical (RM•).[3]

Caption: The initiation stage of free radical polymerization.

Propagation

During the propagation stage, the monomer radical rapidly adds successive this compound monomer units.[6] This process extends the polymer chain. The addition occurs in a highly regioselective "head-to-tail" fashion, where the growing radical chain consistently adds to the CH₂ end of the monomer. This orientation is favored because it always regenerates the resonance-stabilized benzylic radical on the terminal unit of the growing chain.[5]

Caption: The propagation stage leading to polymer chain growth.

Termination

The growth of a polymer chain ceases through a termination reaction, where the active radical center is destroyed.[3] Termination typically occurs by one of two mechanisms when two growing polymer radicals interact:

-

Combination (or Coupling): Two growing polymer chains join at their radical ends to form a single, longer "dead" polymer chain (a chain with no radical activity).[2]

-

Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in two "dead" polymer chains: one with a saturated end group and another with an unsaturated (double bond) end group.[2]

For styrene and its derivatives, termination by combination is the more dominant mechanism.

Caption: Termination pathways: combination and disproportionation.

Kinetics of Polymerization

The overall rate of polymerization (Rp) is dependent on the concentrations of the monomer [M] and the initiator [I]. By applying the steady-state assumption, which posits that the rate of radical formation equals the rate of radical termination, the rate of polymerization can be expressed as follows.[2][7]

The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[2]

-

Rate of Initiation (Ri): Ri = 2 * f * kd * [I]

-

kd is the rate constant for initiator decomposition.

-

f is the initiator efficiency, representing the fraction of radicals that successfully initiate polymerization.

-

-

Rate of Propagation (Rp): Rp = kp * [M] * [M•]

-

kp is the rate constant for propagation.

-

[M•] is the concentration of all polymer radicals.

-

-

Rate of Termination (Rt): Rt = 2 * kt * [M•]²

-

kt is the rate constant for termination.

-

Under the steady-state assumption (Ri = Rt), the concentration of radicals [M•] can be solved, leading to the overall rate of polymerization:

Rp = kp * (f * kd * [I] / kt)^(1/2) * [M]

This relationship shows that increasing the initiator concentration will increase the polymerization rate but may also lead to lower molecular weight polymers due to a higher concentration of growing chains that can terminate.

Experimental Protocol: Bulk Polymerization of this compound

This section provides a detailed methodology for the bulk free radical polymerization of this compound.

Materials and Reagents

-

This compound monomer (inhibitor, e.g., 4-tert-butylcatechol (B165716) (TBC), may be present)

-

Initiator (e.g., Benzoyl Peroxide or AIBN)

-

Sodium hydroxide (B78521) (NaOH) solution, 1 M (for inhibitor removal)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

-

Methanol (B129727) or ethanol (B145695) (non-solvent for precipitation)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas supply

Procedure

-

Inhibitor Removal: Commercial vinyl monomers often contain inhibitors to prevent premature polymerization.[8] To remove TBC, wash the this compound monomer (approx. 20 mL) in a separatory funnel with an equal volume of 1 M NaOH solution three times. Follow with three washes with deionized water. Dry the monomer over anhydrous magnesium sulfate, and then filter to obtain the purified monomer.

-

Polymerization Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be under a gentle flow of an inert gas like nitrogen to prevent oxygen from inhibiting the reaction.

-

Reaction Execution:

-

Add the purified this compound monomer to the flask.

-

Add the initiator. A typical concentration is 0.1-1.0 mol% relative to the monomer. For example, for 15 mL of styrene, approximately 200 mg of benzoyl peroxide can be used.[9]

-

Dissolve the initiator in the monomer with stirring.[9]

-

Heat the mixture to the desired reaction temperature (e.g., 80-90°C for benzoyl peroxide) using a heating mantle or oil bath.[9]

-

Continue heating and stirring. The viscosity of the solution will gradually increase as the polymer forms. The reaction can be run for several hours to achieve high conversion.

-

-

Isolation and Purification:

-

After the desired time, cool the reaction mixture to room temperature. The resulting product will be a viscous solution or a solid mass.

-

If necessary, dissolve the polymer in a small amount of a suitable solvent (e.g., toluene (B28343) or THF).

-

Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as methanol, to precipitate the polymer.

-

Collect the precipitated poly(this compound) by vacuum filtration.

-

Wash the polymer with fresh methanol and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Caption: General workflow for the synthesis of poly(this compound).

Quantitative Data Analysis

The molecular weight and polydispersity of the synthesized polymer are critical parameters. They are typically determined using Gel Permeation Chromatography (GPC). While specific data for this compound polymerization can vary with conditions, the following table provides representative data from a similar polymerization of styrene to illustrate the typical values obtained.[9]

| Parameter | Value |

| Monomer | Styrene |

| Initiator | Benzoyl Peroxide |

| Initiator Conc. | ~1.3 w/w % |

| Temperature | 80-90 °C |

| Number-Average MW (Mn) | 7,388 g/mol [9] |

| Weight-Average MW (Mw) | 16,801 g/mol [9] |

| Polydispersity Index (PDI) | 2.274[9] |

Note: This data is for the polymerization of styrene and serves as a representative example. Actual values for poly(this compound) will depend on the precise experimental conditions.

Conclusion

The free radical polymerization of this compound is a robust and well-understood process that follows the classical chain-growth mechanism of initiation, propagation, and termination. The kinetics are primarily dependent on monomer and initiator concentrations, allowing for control over the reaction rate. By following established experimental protocols for monomer purification, reaction setup, and product isolation, high-purity poly(this compound) can be reliably synthesized. The characterization of the resulting polymer's molecular weight and distribution is essential for ensuring its suitability for specific applications. This guide provides the foundational knowledge for researchers to effectively synthesize and study this important class of polymers.

References

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. docsity.com [docsity.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. ijcrt.org [ijcrt.org]

Thermal Stability and Decomposition of 4-Ethylstyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylstyrene (4-vinyl ethylbenzene) is a substituted styrene (B11656) monomer utilized in the synthesis of specialty polymers and as a crosslinking agent. A thorough understanding of its thermal stability and decomposition behavior is critical for ensuring safe handling, processing, and for predicting the thermal performance of materials derived from it. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal stability and decomposition of this compound. Due to a scarcity of direct experimental data on the monomer, this guide draws upon analogous information from its polymer, poly(this compound), and the closely related compound, ethylbenzene (B125841), to infer potential decomposition pathways and characteristics. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) tailored for volatile organic compounds are also presented to facilitate further research in this area.

Introduction

This compound is an aromatic hydrocarbon with a vinyl group, making it susceptible to polymerization and other chemical transformations at elevated temperatures. Its thermal behavior is a key consideration in its application, particularly in polymerization processes where temperature control is paramount to prevent unwanted side reactions or degradation. This document summarizes the available physical and chemical property data for this compound and explores its expected thermal stability and decomposition pathways based on related chemical structures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for understanding its behavior under various experimental conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Boiling Point | 192.3 °C | [2] |

| Melting Point | -49.7 °C | [2] |

| Flash Point | 62.1 °C | [2] |

| Density | 0.8976 g/cm³ @ 25 °C | [2] |

Thermal Stability and Decomposition

Inferred Thermal Stability from Poly(this compound)

Studies on the thermal decomposition of poly(para-substituted styrenes) indicate that the degradation of these polymers is influenced by the nature of the substituent on the phenyl ring.[3] For polystyrene, thermal degradation in an inert atmosphere typically begins to occur at temperatures above 300°C, with significant decomposition happening between 350°C and 450°C.[4] The primary decomposition product of polystyrene is its monomer, styrene.[3] It is plausible that poly(this compound) would exhibit a similar decomposition profile, with the onset of degradation occurring in a comparable temperature range.

Insights from the Pyrolysis of Ethylbenzene

Ethylbenzene, which shares the ethyl-substituted benzene (B151609) ring with this compound, provides valuable insights into potential decomposition pathways. The pyrolysis of ethylbenzene is a chain reaction that can lead to the formation of various products, including styrene, benzene, toluene, and methane.[5] The degradation of ethylbenzene can be initiated by the cleavage of the C-C bond between the ethyl group and the phenyl ring.[5] A similar initiation step could be expected for this compound, leading to a complex mixture of decomposition products.

Based on the aerobic catabolism of ethylbenzene, two primary pathways are initiated by the dioxygenation of the aromatic ring, leading to styrene and other hydroxylated species.[6] While these are biological pathways, they highlight the potential for reactions involving the ethyl group and the aromatic ring.

Potential Decomposition Pathways

The decomposition of this compound under thermal stress is likely to proceed through a free-radical mechanism. The following diagram illustrates a hypothetical decomposition pathway, drawing parallels with the known degradation of similar molecules.

Caption: Hypothetical thermal decomposition pathway of this compound.

Experimental Protocols

To facilitate further investigation into the thermal properties of this compound, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are adapted for the analysis of volatile liquid samples.

Thermogravimetric Analysis (TGA)

Objective: To determine the volatilization profile and decomposition temperature of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

-

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a heating rate of 10 °C/min.[3] Slower or faster heating rates can be employed to study the kinetics of decomposition.

-

-

Data Collection: Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Determine the onset of weight loss, which corresponds to the boiling point under the experimental conditions.

-

Identify the temperature at which significant decomposition occurs, characterized by a rapid decrease in weight.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of weight loss.[9]

-

Caption: Experimental workflow for TGA analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and investigate any potential thermal transitions of this compound.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.[11]

-

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate at a temperature below the expected boiling point (e.g., 40°C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the boiling point (e.g., 220°C).[10]

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The boiling point will be observed as a sharp endothermic peak. The onset temperature of this peak is typically taken as the boiling point.[10]

-

Other thermal events, such as polymerization (exothermic) or decomposition, may also be detected.

-

Caption: Experimental workflow for DSC analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound monomer remains limited, this guide provides a foundational understanding based on the behavior of structurally related compounds. The provided experimental protocols offer a starting point for researchers to conduct detailed thermal analysis of this compound. Further research, particularly using techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is necessary to definitively identify the decomposition products and elucidate the precise decomposition mechanisms. Such data will be invaluable for the safe and effective use of this compound in various industrial and research applications.

References

- 1. This compound | C10H12 | CID 18940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 3. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethylbenzene Degradation Pathway [eawag-bbd.ethz.ch]

- 7. tainstruments.com [tainstruments.com]

- 8. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. etamu.edu [etamu.edu]

- 10. tainstruments.com [tainstruments.com]

- 11. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

An In-depth Technical Guide to the Solubility of 4-Ethylstyrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-ethylstyrene in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on providing established qualitative solubility information and detailed experimental protocols for researchers to determine precise solubility values. Additionally, a logical workflow for solubility determination is presented.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₁₂. It is a derivative of styrene (B11656) and is characterized by an ethyl group attached to the para position of the phenyl ring. This colorless liquid is a key monomer in the production of specialty polymers and resins, finding applications in various industrial processes. A thorough understanding of its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation.

Qualitative Solubility of this compound

Based on available literature, the qualitative solubility of this compound in common organic solvents is summarized below. It is important to note that terms like "soluble" and "slightly soluble" are not precise and quantitative determination is recommended for specific applications.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Qualitative Solubility | Citation |

| Alcohols | Methanol | Slightly Soluble | |

| Ethanol | Soluble | [1] | |

| Ketones | Acetone | Sparingly Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1] |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | [2] |

| Esters | Ethyl Acetate | Slightly Soluble | [2] |

| Water | Water | Practically Insoluble | [1] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a systematic experimental approach is necessary. The following are detailed methodologies for three common and reliable methods for determining the solubility of a liquid solute like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a substance. It involves preparing a saturated solution, separating the solvent from the solute, and then weighing the solute.[3][4][5][6][7]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (Teflon, 0.22 µm)

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8] Periodically check for the continued presence of an undissolved phase.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or watch glass. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporating dish with the filtered saturated solution.

-